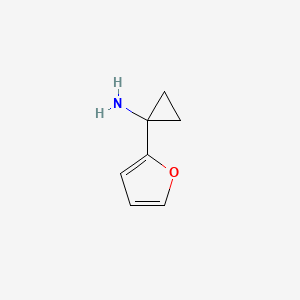

1-(Furan-2-yl)cyclopropanamine

Overview

Description

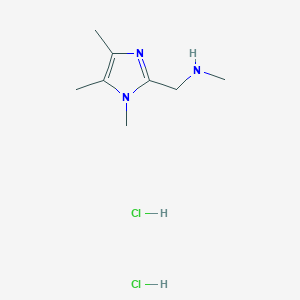

“1-(Furan-2-yl)cyclopropanamine” is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as 1-(2-furyl)cyclopropanamine and 1-(2-furanyl)cyclopropanamine .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Classical methods have been modified and improved, while new methods have been developed . For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO/c1-6(9-7-3-2-5-8-7)4-2/h2-3,6,9H,4-5H2,1H3 . This indicates the presence of a furan ring and a cyclopropane ring in the molecule.Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)-methyl]-1-(4-methoxyphenyl)methanimine .Scientific Research Applications

Enantioselective Synthesis and Conformationally Restricted Homophenylalanine Analogs

Research by Demir et al. (2004) involved the synthesis of (E)-1-(furan-2-yl)-3-arylprop-2-en-1-ones from simple aromatic aldehydes and acetylfuran. This process led to the production of (furan-2-yl)(2-arylcyclopropyl)methanones and their conversion into optically pure (2-arylcyclopropyl)(furan-2-yl)methanamines. The significance of this study lies in its contribution to the enantioselective synthesis of structurally specific compounds for potential pharmacological applications (Demir et al., 2004).

Photophysical Properties and Metal Ion Sensors

Kumar et al. (2015) explored the photophysical properties of furans, particularly focusing on their potential applicability as metal ion sensors. This study highlighted a color change from yellow to colorless in the presence of aluminum(III) ions for certain compounds, indicating the possibility of using these furan derivatives as “naked-eye sensors” for aluminum detection (Kumar et al., 2015).

Catalytic Conversion and Synthesis of Natural Products

Reiser (2016) provided an account of the stereoselective cyclopropanations of furans and their application in synthesizing various natural products and analogues. This study underlines the versatility of furan derivatives in organic synthesis, particularly in constructing complex molecular structures (Reiser, 2016).

Antidepressant and Antianxiety Activities

A study by Kumar et al. (2017) investigated the antidepressant and antianxiety activities of novel furan derivatives. Their research demonstrated significant effects in reducing immobility times and exhibiting antianxiety properties in animal models. This suggests the potential therapeutic value of these compounds in treating mental health disorders (Kumar et al., 2017).

Fluorescence Imaging Probes for Cancer Cells

In 2021, Kaur, Bhardwaj, and Wuest synthesized and validated 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles as COX-1 inhibitors and developed a novel fluorescent probe for visualizing COX-1 in living cancer cells. This innovation is significant for cancer diagnosis and treatment monitoring (Kaur, Bhardwaj, & Wuest, 2021).

Mechanism of Action

Future Directions

Furan platform chemicals (FPCs) are gaining attention in the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass (like furfural and 5-hydroxy-methylfurfural) are being explored . This suggests that “1-(Furan-2-yl)cyclopropanamine” and similar compounds could have potential applications in the future.

properties

IUPAC Name |

1-(furan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLFVBDULKZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)

![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)

![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)

![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)

![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396957.png)